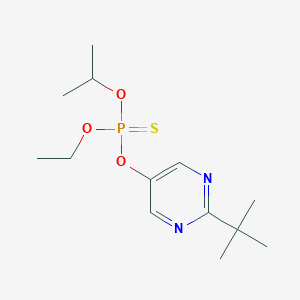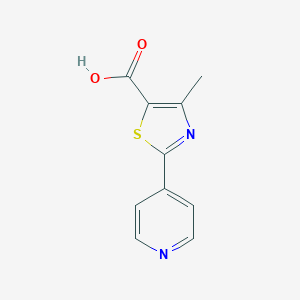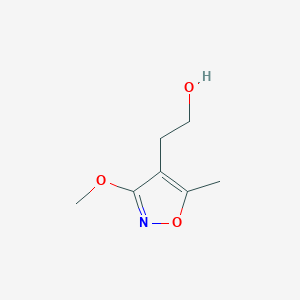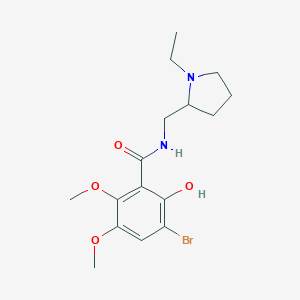
3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide, also known as Br-MDMC, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the family of amphetamines and is structurally similar to the popular drug MDMA (3,4-methylenedioxymethamphetamine).
Mecanismo De Acción
The mechanism of action of 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide is similar to that of MDMA. It works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in positive mood, empathy, and sociability. 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide also inhibits the reuptake of these neurotransmitters, leading to prolonged effects.
Efectos Bioquímicos Y Fisiológicos
3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. In addition, 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide has been shown to increase the levels of certain cytokines, which play a role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide in lab experiments is its high affinity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in the brain. However, one limitation is that it is a controlled substance and requires special licensing to use in research.
Direcciones Futuras
There are several future directions for research on 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide. One area of interest is its potential use in the treatment of depression and anxiety disorders. Another area of interest is its potential use in the treatment of addiction, particularly to substances such as cocaine and methamphetamine. Finally, research could focus on the development of new compounds based on the structure of 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide that may have even greater therapeutic potential.
Conclusion:
In conclusion, 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide is a chemical compound that has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its mechanism of action involves increasing the release of neurotransmitters in the brain, leading to an increase in positive mood and sociability. While there are advantages to using 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide in lab experiments, there are also limitations due to its controlled substance status. Future research could focus on its potential use in the treatment of depression, anxiety, and addiction, as well as the development of new compounds based on its structure.
Métodos De Síntesis
The synthesis of 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide involves the reaction of 5,6-dimethoxy-2-nitrosalicylic acid with 1-ethyl-2-pyrrolidinemethanol in the presence of hydrobromic acid. The resulting product is then purified through recrystallization to obtain 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide in its pure form.
Aplicaciones Científicas De Investigación
3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Research has shown that this compound has a high affinity for the serotonin transporter, which plays a crucial role in regulating mood and behavior. 3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide has been shown to increase the levels of serotonin in the brain, leading to an increase in positive mood and a decrease in negative emotions.
Propiedades
Número CAS |
152127-74-7 |
|---|---|
Nombre del producto |
3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide |
Fórmula molecular |
C16H23BrN2O4 |
Peso molecular |
387.27 g/mol |
Nombre IUPAC |
3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-5,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H23BrN2O4/c1-4-19-7-5-6-10(19)9-18-16(21)13-14(20)11(17)8-12(22-2)15(13)23-3/h8,10,20H,4-7,9H2,1-3H3,(H,18,21) |
Clave InChI |
WGLPSCZHULDZSS-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Br)OC)OC |
SMILES canónico |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Br)OC)OC |
Sinónimos |
(76Br)FLB 463 3-bromo-N--((1-ethyl-2-pyrrolidinyl)methyl)-5,6-dimethoxysalicylamide FLB 463 FLB-463 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane](/img/structure/B129037.png)




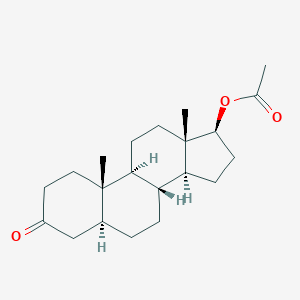
![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)


